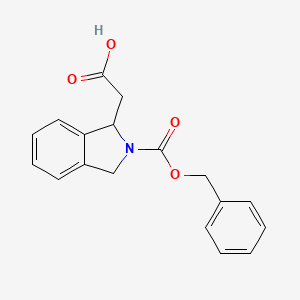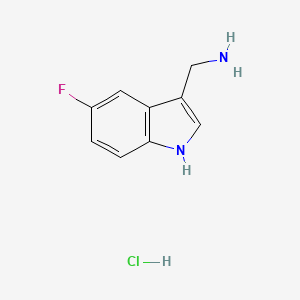
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that contains bromine, fluorine, and a methyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole typically involves the bromination of a precursor compound followed by the introduction of difluoromethyl and methyl groups. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The difluoromethyl group can be introduced using reagents like difluoromethyl bromide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Coupling Products: Biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the biological system and the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
5-Bromo-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group and a pyrimidine ring.
5-Bromo-4-thiouracil: Contains a thiouracil ring instead of an oxazole ring.
Uniqueness
5-Bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole is unique due to the combination of bromine, difluoromethyl, and methyl groups attached to an oxazole ring. This unique structure imparts specific chemical properties and reactivity that can be exploited in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
5-bromo-4-(difluoromethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c1-2-3(5(7)8)4(6)10-9-2/h5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUHDMYTHRXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2784525.png)

![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)

![3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2784531.png)



![6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784539.png)

![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)
![2-(4-isopropylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2784543.png)


